4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
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Overview
Description
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazacyclopenta[cd]azulenes, which are characterized by their fused ring systems and diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl, dimethylphenyl, and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions (e.g., temperature, solvent).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbothioamide group can yield sulfoxides, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and protein binding due to its diverse functional groups. It may also be used in the design of bioactive molecules with potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
- 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting structural features. This compound’s distinct electronic and steric properties differentiate it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C31H29ClN4S |
---|---|
Molecular Weight |
525.1 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2-(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29ClN4S/c1-19-8-11-23(12-9-19)29-34-36-28(30(37)33-26-18-20(2)7-10-21(26)3)27(22-13-15-24(32)16-14-22)25-6-4-5-17-35(29)31(25)36/h7-16,18H,4-6,17H2,1-3H3,(H,33,37) |
InChI Key |
WZWQJAIXTJVTAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=C(C=CC(=C6)C)C |
Origin of Product |
United States |
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